3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 339029-71-9 . It has a molecular weight of 299.68 and its molecular formula is C13H9ClF3N3 . The compound is also known as benzaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClF3N3/c14-11-6-10(13(15,16)17)8-18-12(11)20-19-7-9-4-2-1-3-5-9/h1-8H,(H,18,20)/b19-7+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current sources.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Novel derivatives containing triazole and pyridine moieties have been synthesized and characterized, demonstrating the versatility of related chemical structures in the creation of new compounds with potential applications in various fields (Kumar & Mashelkar, 2007).
- Structural investigations of pyridine derivatives have been conducted, revealing unique interactions and structural features. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Tranfić et al., 2011).
Antifungal and Antioxidant Activities
- Novel triazolopyridine derivatives containing the trifluoromethyl moiety have been synthesized, showing weak antifungal activity, indicating potential in developing new antifungal agents (Yang et al., 2015).
- A series of pyridine derivatives have been prepared and screened for antimicrobial and antioxidant activity, highlighting the therapeutic potential of such compounds in medical and pharmaceutical applications (Flefel et al., 2018).
Synthesis and Molecular Docking
- Pyridine derivatives have been synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. This indicates the potential of these compounds in drug design and pharmaceutical applications (Flefel et al., 2018).
Catalytic and Biological Applications
- Copper(II) complexes with pyridine derivatives have been synthesized, showing catalytic properties and potential applications in chemical reactions and material science (Diop et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Specific treatment (see label directions) is required if you feel unwell .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3/c14-11-6-10(13(15,16)17)8-18-12(11)20-19-7-9-4-2-1-3-5-9/h1-8H,(H,18,20)/b19-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUSNKADQBTFL-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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